- Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, a Mechanism-Guided Solution, Journal of the American Chemical Society, 2014, 136(19), 7092-7100

Cas no 918-85-4 (3-Methyl-1-penten-3-ol)

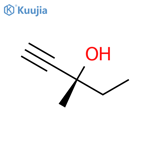

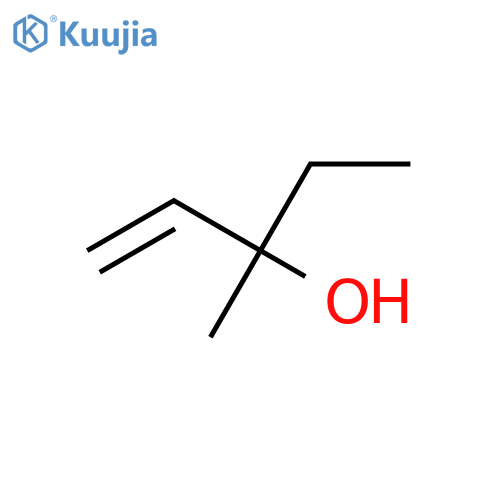

3-Methyl-1-penten-3-ol structure

商品名:3-Methyl-1-penten-3-ol

3-Methyl-1-penten-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-1-penten-3-ol

- 3-methylpent-1-en-3-ol

- 1-PENTEN-3-OL,3-METHYL

- 2-ethyl-3-buten-2-ol

- 3-methyl-1-pentene-3-ol

- 3-methyl-pent-1-en-3-ol

- 3-methyl-pent-1-en-4-yl-3-ol

- EINECS 213-044-2

- Ethylbutenol

- methyl-ethyl-vinyl-carbinol

- 3-Methyl-1-penten-3-ol (ACI)

- (±)-3-Methylpent-1-en-3-ol

- 1-Ethyl-1-methylallyl alcohol

- 3-Hydroxy-3-methyl-1-pentene

- Methylethylvinylcarbinol

- NSC 128156

- 3-Methyl-penten-(1)-ol-(3) [German]

- 3-Methyl-1-penten-3-ol, 99%

- DTXCID60818486

- AKOS009157020

- CHEBI:88375

- Q27160219

- F87391

- (+/-)-3-METHYL-1-PENTEN-3-OL

- SCHEMBL123229

- ethyl methyl vinyl carbinol

- NS00041614

- 4-01-00-02147 (Beilstein Handbook Reference)

- BRN 1361621

- 918-85-4

- 3-Methyl-penten-(1)-ol-(3)

- (.+/-.)-3-Methyl-1-penten-3-ol

- AI3-25136

- 1-PENTEN-3-OL, 3-METHYL-

- NSC-128156

- DTXSID90870794

- NSC128156

-

- MDL: MFCD00004481

- インチ: 1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3

- InChIKey: HFYAEUXHCMTPOL-UHFFFAOYSA-N

- ほほえんだ: OC(CC)(C)C=C

計算された属性

- せいみつぶんしりょう: 100.08900

- どういたいしつりょう: 100.088815

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 68.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.838 g/mL at 25 °C(lit.)

- ゆうかいてん: 22.55°C (estimate)

- ふってん: 117-118 °C(lit.)

- フラッシュポイント: 78 °F

- 屈折率: n20/D 1.428(lit.)

- すいようせい: Not miscible or difficult to mix in water. Soluble in alcohol.

- PSA: 20.23000

- LogP: 1.33340

- ようかいせい: 未確定

- じょうきあつ: 9.4±0.4 mmHg at 25°C

3-Methyl-1-penten-3-ol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 1987 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-22

- セキュリティの説明: S16; S36

- RTECS番号:SB3495000

-

危険物標識:

- リスク用語:R; R10; R22

- 包装等級:III

- 危険レベル:3

- TSCA:Yes

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- セキュリティ用語:3

- 包装グループ:III

3-Methyl-1-penten-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | M1202-25GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 25gm |

$175.16 | 2023-09-19 | |

| 1PlusChem | 1P003K5G-250mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 250mg |

$24.00 | 2025-02-20 | |

| A2B Chem LLC | AB65284-250mg |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 95%+ | 250mg |

$26.00 | 2024-07-18 | |

| 1PlusChem | 1P003K5G-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 1g |

$49.00 | 2025-02-20 | |

| 1PlusChem | 1P003K5G-100mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 100mg |

$17.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842963-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98% | 1g |

¥468.00 | 2024-04-25 | |

| A2B Chem LLC | AB65284-5g |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 98% | 5g |

$195.00 | 2024-07-18 | |

| City Chemical | M1202-5GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 5gm |

$57.76 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231822-4.5 g |

3-Methyl-1-penten-3-ol, |

918-85-4 | ≥95% | 4.5 g |

¥1,279.00 | 2023-07-11 | |

| 1PlusChem | 1P003K5G-5g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 5g |

$160.00 | 2025-02-20 |

3-Methyl-1-penten-3-ol 合成方法

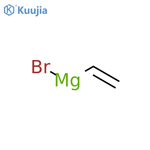

合成方法 1

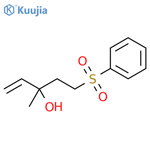

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cysteamine , Palladium Solvents: Ethanol ; 7 h, 1 bar, rt

リファレンス

- Hydrogen Bond Network Induced by Surface Ligands Shifts the Semi-hydrogenation Selectivity over Palladium Catalysts, Journal of the American Chemical Society, 2023, 145(18), 10178-10186

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: CuPd (silica-supported) , Copper, compd. with palladium (2:1) (silica-supported) Solvents: Ethanol

リファレンス

- Selective Liquid-Phase Semihydrogenation of Functionalized Acetylenes and Propargylic Alcohols with Silica-Supported Bimetallic Palladium-Copper Catalysts, Journal of Organic Chemistry, 2001, 66(5), 1647-1656

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Gold (nitrogen doped carbon bonded) , Carbon nitride (gold bonded) Solvents: Toluene , Water ; 20 min, 1 - 5 bar, 303 K

リファレンス

- Design of Single Gold Atoms on Nitrogen-Doped Carbon for Molecular Recognition in Alkyne Semi-Hydrogenation, Angewandte Chemie, 2019, 58(2), 504-509

合成方法 6

合成方法 7

合成方法 8

合成方法 9

合成方法 10

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt alloy, base, Co 56,Pd 44 Solvents: Ethanol ; 60 min, 1 atm, rt

リファレンス

- Ultrafine PdCo bimetallic nanoclusters confined in N-doped porous carbon for the efficient semi-hydrogenation of alkynes, Dalton Transactions, 2022, 51(42), 16361-16370

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , L-Seryl-L-seryl-L-lysyl-L-lysyl-L-serylglycyl-L-seryl-L-tyrosyl-L-serylglycyl-L-… Solvents: Water ; 30 min, 50 kPa, rt

リファレンス

- Effects of Substrate Molecular Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, Journal of Physical Chemistry C, 2014, 118(5), 2518-2527

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium amalgam Solvents: Methanol

リファレンス

- Desulfonylation reactions, Organic Reactions (Hoboken, 2008, 72, 367-656

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium alloy, base, Pd 64,Cu 36 Solvents: Ethanol ; 55 min, rt

リファレンス

- Acceleration of the semi-hydrogenation of alkynes over an N-doped porous carbon sphere-confined ultrafine PdCu bimetallic nanoparticle catalyst, Physical Chemistry Chemical Physics, 2023, 25(5), 4201-4210

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Carbon , Palladium, compd. with zinc (1:1) Solvents: Ethanol ; 50 min, 1 atm, rt

リファレンス

- Ultrafine PdZn bimetallic nanoparticles anchored on sulfur-doped mesoporous carbon for the partial hydrogenation of alkynols, Catalysis Today, 2022, 405, 405-406

合成方法 19

合成方法 20

3-Methyl-1-penten-3-ol Raw materials

3-Methyl-1-penten-3-ol Preparation Products

3-Methyl-1-penten-3-ol 関連文献

-

Zichao Wei,Hanyi Duan,Gengsheng Weng,Jie He J. Mater. Chem. C 2020 8 15956

-

Tianbin Wu,Tao Jiang,Baoji Hu,Buxing Han,Jinling He,Xiaosi Zhou Green Chem. 2009 11 798

-

Charlotte Wiles,Paul Watts Green Chem. 2012 14 38

-

4. CCCCXLIX.—Properties of conjugated compounds. Part XIV. An examination of the homogeneity of seven monomethyl- and dimethyl-butadienes and the influence of the position of alkyl substitution in these substances on refractivityErnest Harold Farmer,Frank Louis Warren J. Chem. Soc. 1931 3221

-

Shuang Bi,Xiaoyuan Niu,Fan Yang,Ying Xu,Yixin Dai,Ye Liu,Qi Zhou Food Funct. 2022 13 10956

918-85-4 (3-Methyl-1-penten-3-ol) 関連製品

- 505-32-8(Isophytol)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量